molecular formula C8H12N2 B1272256 2-(2-Aminoethyl)aniline CAS No. 48108-93-6

2-(2-Aminoethyl)aniline

Cat. No. B1272256
Key on ui cas rn: 48108-93-6
M. Wt: 136.19 g/mol
InChI Key: OEWYVHJLQDINFS-UHFFFAOYSA-N
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Patent
US06803486B2

Procedure details

To a solution of (2-nitrophenyl)acetonitrile (3 g, 18.5 mmol) was added dropwise a 1 M BH3-THF solution (125 mL) at 0° C. After 4 h of stirring at 25° C., 6N HCl solution (125 mL) was added to the reaction mixture at 0° C. After evaporation of the organic solvent in vacuo, the aqueous phase was basified with 4N NaOH solution to pH 10. Then the product was extracted with EtOAc and the organic phase was dried over MgSO4 and concentrated in vacuo. A brown liquid (41, 2 g, 10.8 mmol) was isolated. Without further purification, it was mixed with SnCl2 2H2O (13.57 g, 60.2 mmol) and absolute ethanol (20 mL). The suspension was heated at 70° C. under nitrogen. After being stirred for 30 min, the starting material disappeared, the solution was allowed to cool, then poured into ice (100 g). The pH was made slightly basic (pH 8) by the addition of a 5% aqueous NaHCO3 solution, and the resulting basic mixture was stirred for 1 h. The precipitate was extracted with ethyl acetate (100 mL×3). The extract was washed with water (50 mL×3) and dried over MgSO4. The product was obtained in a yield of 52% (1.3 g, brown liquid, over two steps) after evaporation of the solvent: 1H NMR (400 MHz, CD3OD) δ6.97 (t, J=7.2 Hz, 2H), 6.72 (d, J=7.2 Hz, 2H), 6.64 (t, J=7.2 Hz, 1H), 2.82 (t, J=7.2 Hz, 2H), 2.66 (t, J=7.2 Hz, 2H). HRMS (EI) m/z (M+) calcd for C8H12N2 136.1000, found 136.1002.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]#[N:12])([O-])=O.B.C1COCC1.Cl>>[NH2:12][CH2:11][CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:1] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC#N
Name
Quantity
125 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After 4 h of stirring at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the organic solvent in vacuo
EXTRACTION
Type
EXTRACTION
Details
Then the product was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
A brown liquid (41, 2 g, 10.8 mmol) was isolated
CUSTOM
Type
CUSTOM
Details
Without further purification, it
ADDITION
Type
ADDITION
Details
was mixed with SnCl2 2H2O (13.57 g, 60.2 mmol) and absolute ethanol (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated at 70° C. under nitrogen
STIRRING
Type
STIRRING
Details
After being stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured into ice (100 g)
ADDITION
Type
ADDITION
Details
by the addition of a 5% aqueous NaHCO3 solution
STIRRING
Type
STIRRING
Details
the resulting basic mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with ethyl acetate (100 mL×3)
WASH
Type
WASH
Details
The extract was washed with water (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product was obtained in a yield of 52% (1.3 g, brown liquid, over two steps)
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NCCC1=C(N)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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